molecular formula C9H8F4O2 B11720805 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B11720805
M. Wt: 224.15 g/mol
InChI Key: PJCOTFDJDCLVEU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C9H8F4O2. This compound is characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in various fields of research due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Fluoro-6-methoxybenzaldehyde} + \text{Trifluoroacetaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of trifluoroacetophenone derivatives.

    Reduction: Formation of trifluoroethanol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C9H8F4OC_9H_8F_4O, with a molecular weight of approximately 224.15 g/mol. The presence of the trifluoromethyl group increases lipophilicity, enhancing the compound's ability to penetrate biological membranes. The methoxy-substituted phenyl group may influence its interaction with biological targets, including enzymes and receptors.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological systems:

  • Enzyme Interaction Studies : Research has shown that 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol can bind to specific enzymes, influencing their activity. This interaction is crucial for understanding metabolic pathways and developing new drugs.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The National Cancer Institute has assessed related compounds for their efficacy against human tumor cells, suggesting a potential pathway for further research into this compound's effects on cancer .

Biochemical Research

The compound is also utilized in biochemical research to study metabolic pathways and enzyme mechanisms:

  • Metabolic Pathway Analysis : Researchers are exploring how this compound affects various metabolic pathways in cells. The trifluoromethyl group enhances hydrophobic interactions, potentially leading to altered metabolic rates or pathways.
  • Binding Affinity Studies : The binding characteristics of this compound are evaluated through various assays to determine its specificity towards different receptors. This information is vital for drug design and understanding pharmacodynamics.

Material Science Applications

The stability and unique properties of this compound make it suitable for various applications in material science:

  • Fluorinated Polymers : Its incorporation into polymer matrices can enhance the thermal stability and chemical resistance of materials, making them suitable for high-performance applications .

Case Study 1: Anticancer Activity Assessment

In a study conducted by the National Cancer Institute (NCI), compounds structurally related to this compound were evaluated for their anticancer properties. The results indicated significant inhibition of cell growth across various cancer cell lines, suggesting that modifications to the trifluoromethyl and methoxy groups could enhance therapeutic efficacy .

Case Study 2: Enzyme Interaction Studies

Research published in peer-reviewed journals has focused on how this compound interacts with specific enzymes involved in metabolic processes. The findings showed that the presence of the trifluoromethyl group significantly altered enzyme kinetics, providing insights into potential drug development strategies targeting metabolic diseases .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-methoxyphenyl groups enhance its binding affinity to enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-phenylethanone
  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a fluorinated organic compound notable for its unique structure that includes both a trifluoromethyl group and a methoxy-substituted phenyl group. This composition contributes to its potential biological activity, particularly in medicinal chemistry. The compound is characterized by its molecular formula C9H8F4O2C_9H_8F_4O_2 and a molecular weight of 224.15 g/mol .

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its ability to penetrate biological membranes and interact with various biological targets, including enzymes and receptors. The methoxy group can influence the electronic properties and binding affinities of the compound .

The interaction studies of this compound focus on assessing its binding affinities to specific enzymes or receptors. The trifluoromethyl group increases hydrophobic interactions, while the methoxy group can modulate electronic characteristics that affect binding.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor for various enzymes. For instance, structural analogs have exhibited significant inhibition against fibroblast growth factor receptors (FGFR), with IC50 values ranging from 2.0 nM to 69.1 nM in different studies .
  • Antiproliferative Activity : In cellular assays, compounds similar to this compound have demonstrated antiproliferative effects against cancer cell lines. For example, certain derivatives showed IC50 values as low as 25.3 nM against KG1 cell lines .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the phenyl moiety significantly affect biological activity. Compounds with different substitutions on the aromatic ring have been systematically studied to optimize their inhibitory properties .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative table is provided:

Compound NameMolecular FormulaKey Features
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol C9H8F4O2Different methoxy-substituted phenyl; similar applications
2,2-Difluoro-1-(3-nitrophenyl)ethanol C9H8F2O3Lacks trifluoromethyl group; different reactivity patterns
2-Fluoro-1-(4-nitrophenyl)ethanol C9H8F3O3Contains nitro substitution; significantly different biological activity

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H8F4O2/c1-15-6-4-2-3-5(10)7(6)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

PJCOTFDJDCLVEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(C(F)(F)F)O

Origin of Product

United States

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